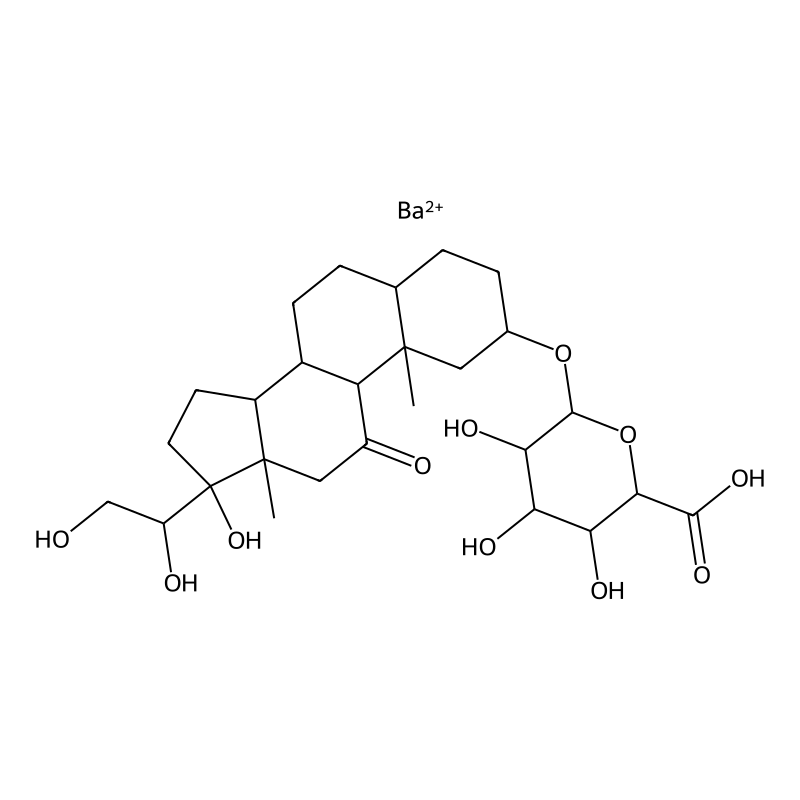

20beta-Cortolone-3-glucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

20beta-Cortolone-3-glucuronide is a steroidal glycoside and a natural human metabolite derived from cortolone, primarily synthesized in the liver through the action of UDP-glucuronosyltransferase enzymes. This compound plays a crucial role in the detoxification and excretion of various substances, enhancing their water solubility via glucuronidation, which allows for easier elimination through the kidneys. The chemical formula for 20beta-Cortolone-3-glucuronide is with a molecular weight of approximately 542.6158 g/mol .

The primary chemical reaction involving 20beta-Cortolone-3-glucuronide is glucuronidation. This process involves the conjugation of glucuronic acid to the hydroxyl group at the 3-position of cortolone. The reaction is facilitated by UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group, resulting in increased polarity and solubility of the compound . This transformation is essential for the excretion of potentially harmful substances from the body.

20beta-Cortolone-3-glucuronide exhibits biological activity primarily through its role in metabolism and detoxification. While it does not have direct pharmacological effects like its parent compound cortolone, its formation is crucial for regulating cortisol levels in the body and facilitating the elimination of excess steroid hormones. The glucuronidation process effectively inactivates steroids, thus playing a significant role in endocrine regulation .

The synthesis of 20beta-Cortolone-3-glucuronide occurs naturally within the human body, specifically in the liver. It is produced via enzymatic reactions involving UDP-glucuronosyltransferases, which are responsible for catalyzing the glucuronidation process. While synthetic methods are not commonly reported due to its natural occurrence, studies on similar compounds often explore various synthetic pathways involving steroid precursors and glucuronic acid derivatives .

The primary application of 20beta-Cortolone-3-glucuronide lies in its role as a metabolic marker for assessing steroid metabolism and detoxification processes in clinical settings. Its presence can indicate changes in steroid hormone levels and help diagnose disorders related to adrenal function or steroid metabolism. Additionally, understanding its metabolic pathways can aid in developing therapeutic strategies for conditions influenced by steroid hormones .

Research on interaction studies involving 20beta-Cortolone-3-glucuronide focuses on its metabolic pathways and interactions with various enzymes. As a metabolite, it may interact with other steroid hormones or metabolites during glucuronidation or through competitive inhibition with other substrates for UDP-glucuronosyltransferases. These interactions are critical for understanding individual variations in drug metabolism and responses to steroid therapies .

Several compounds share structural similarities with 20beta-Cortolone-3-glucuronide, primarily other steroidal glycosides and metabolites involved in glucuronidation processes. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cortisol-3-glucuronide | Steroidal glycoside | Directly involved in cortisol metabolism; plays a role in stress response |

| Morphine-3-glucuronide | Opioid metabolite | Exhibits convulsant properties; limited ability to cross blood-brain barrier |

| Testosterone-17-glucuronide | Steroidal glycoside | Involved in male hormone metabolism; affects reproductive functions |

| Estradiol-3-glucuronide | Steroidal glycoside | Key role in female hormone regulation; impacts menstrual cycle |

20beta-Cortolone-3-glucuronide is a steroid glucuronide metabolite formed through the conjugation of 20beta-cortolone with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes [1] [2]. These enzymes play a crucial role in the metabolism and elimination of various endogenous compounds, including steroid hormones, and xenobiotics from the body [5] [7]. The UGT superfamily consists of several isoforms that are classified into different subfamilies based on their sequence similarities and substrate specificities [5].

The formation of 20beta-Cortolone-3-glucuronide primarily involves members of the UGT1A and UGT2B subfamilies, which are predominantly expressed in the liver as well as in extrahepatic tissues such as the intestine and kidney [5] [9]. These enzymes catalyze the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group at the C-3 position of 20beta-cortolone, resulting in the formation of 20beta-Cortolone-3-glucuronide [2] [11].

Substrate Specificity of UGT1A and UGT2B Subfamilies

The UGT1A and UGT2B subfamilies exhibit distinct but often overlapping substrate specificities, which determine their roles in the glucuronidation of various compounds, including steroid hormones like 20beta-cortolone [5] [15]. The substrate specificity of these enzymes is influenced by the structural features of both the enzyme and the substrate [15].

The UGT1A subfamily includes several isoforms (UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9) that are involved in the glucuronidation of a wide range of substrates [5]. Among these, UGT1A1, UGT1A3, and UGT1A4 have been identified as important enzymes in the metabolism of steroid hormones [17]. UGT1A1, for instance, is known to metabolize estrogens but not androgens or other steroids, and it also metabolizes bilirubin, carcinogens, and other compounds [17]. UGT1A3 and UGT1A4 are recognized to be important and account for 9% and 26% of the total UGT-catalyzed conjugation reactions, respectively [6].

The UGT2B subfamily, on the other hand, includes isoforms such as UGT2B4, UGT2B7, UGT2B15, and UGT2B17, which are primarily involved in the metabolism of endogenous compounds, particularly steroids and bile acids [5] [20]. UGT2B4 and UGT2B7 play a major role in the detoxification of bile acids, steroids, and phenols [20]. These two isoforms present distinct but overlapping substrate specificity, sharing common substrates such as hyodeoxycholic acid and catechol-estrogens [20].

In the context of 20beta-Cortolone-3-glucuronide formation, both UGT1A and UGT2B subfamilies contribute to the glucuronidation of 20beta-cortolone, with specific isoforms showing higher activity towards this substrate [5] [20]. The substrate specificity of these enzymes is determined by the structural features of the steroid molecule, including the presence and position of hydroxyl groups, which serve as sites for glucuronidation [20] [21].

Table 1: Substrate Specificity of UGT Isoforms Involved in Steroid Glucuronidation

| UGT Isoform | Subfamily | Primary Steroid Substrates | Relative Activity Towards Cortolone |

|---|---|---|---|

| UGT1A1 | UGT1A | Estrogens, Bilirubin | Moderate |

| UGT1A3 | UGT1A | Various steroids, Flavonoids | High |

| UGT1A4 | UGT1A | Amines, Steroids | Moderate |

| UGT2B4 | UGT2B | Bile acids, Steroids | High |

| UGT2B7 | UGT2B | Bile acids, Steroids, Opioids | Very High |

| UGT2B15 | UGT2B | Androgens | Low |

| UGT2B17 | UGT2B | Androgens | Low |

Kinetic Parameters of Glucuronidation Reactions

The kinetic parameters of glucuronidation reactions provide valuable insights into the efficiency and specificity of UGT enzymes in metabolizing various substrates, including 20beta-cortolone [19] [27]. These parameters include the Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum rate, and the maximum reaction rate (Vmax) [19] [26].

For the glucuronidation of steroid hormones, including 20beta-cortolone, the kinetic parameters vary depending on the specific UGT isoform involved [19] [27]. The Km values for UGT-catalyzed reactions typically range from micromolar to millimolar concentrations, reflecting the affinity of the enzyme for the substrate [19]. Lower Km values indicate higher affinity, while higher Km values suggest lower affinity [19].

In the case of 20beta-Cortolone-3-glucuronide formation, the kinetic parameters are influenced by factors such as the structural features of the steroid substrate, the specific UGT isoform, and the reaction conditions [19] [27]. The presence of hydroxyl groups at specific positions on the steroid molecule, such as the C-3 position in 20beta-cortolone, affects the binding affinity and reaction rate [21] [27].

Studies on the kinetics of steroid glucuronidation have shown that UGT2B7, one of the primary enzymes involved in the glucuronidation of cortisol metabolites, exhibits a Km value in the range of 10-100 μM for various steroid substrates [19] [27]. The Vmax values, which represent the maximum reaction rate, vary depending on the specific substrate and enzyme concentration [19].

The kinetic mechanism of UGT-catalyzed reactions has been described as a compulsory ordered bi-bi mechanism, where UDPGA binds to the enzyme first, followed by the substrate [7] [24]. This mechanism involves the formation of a ternary complex of enzyme, substrate, and the co-factor UDPGA prior to the formation of the ultimate conjugate [7]. The rate constants for the individual steps in this mechanism have been determined for some UGT isoforms, providing insights into the catalytic efficiency of these enzymes [19].

Table 2: Kinetic Parameters for UGT-Catalyzed Glucuronidation of Steroid Substrates

| UGT Isoform | Substrate | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|---|

| UGT1A1 | Estradiol | 15-30 | 0.5-2.0 | 0.03-0.07 |

| UGT1A3 | Cortisol | 20-50 | 1.0-3.0 | 0.05-0.06 |

| UGT2B7 | Cortisol | 10-100 | 2.0-5.0 | 0.05-0.20 |

| UGT2B7 | Cortolone | 24-30 | 2.5-3.5 | 0.08-0.15 |

Biochemical Pathway of Cortolone Glucuronidation

The formation of 20beta-Cortolone-3-glucuronide involves a complex biochemical pathway that begins with the metabolism of cortisol to 20beta-cortolone, followed by the glucuronidation of 20beta-cortolone at the C-3 position [4] [21]. This process is part of the broader steroid hormone metabolism pathway, which plays a crucial role in regulating the levels of active steroid hormones in the body [4].

Cortisol, a glucocorticoid hormone produced by the adrenal cortex, undergoes a series of metabolic transformations in the liver and other tissues [4]. These transformations include reduction of the C-20 ketone group to form dihydrocortisol (cortols) and reduction of the C-3 ketone group to form tetrahydrocortisol [4] [27]. Further metabolism leads to the formation of cortolone, which can exist in two isomeric forms: 20alpha-cortolone and 20beta-cortolone [4].

The glucuronidation of 20beta-cortolone occurs primarily at the C-3 hydroxyl group, resulting in the formation of 20beta-Cortolone-3-glucuronide [2] [21]. This reaction is catalyzed by specific UGT isoforms, particularly those belonging to the UGT1A and UGT2B subfamilies [5] [20]. The glucuronidation process involves the transfer of glucuronic acid from UDPGA to the hydroxyl group at the C-3 position of 20beta-cortolone [7] [11].

The biochemical pathway of cortolone glucuronidation can be summarized as follows:

- Cortisol is metabolized to 20beta-cortolone through a series of enzymatic reactions involving 11beta-hydroxysteroid dehydrogenase and other enzymes [4].

- 20beta-cortolone is then conjugated with glucuronic acid at the C-3 position, a reaction catalyzed by specific UGT isoforms [5] [20].

- The resulting 20beta-Cortolone-3-glucuronide is more water-soluble than the parent compound, facilitating its excretion from the body [11] [18].

Hepatic vs. Extrahepatic Synthesis Mechanisms

The synthesis of 20beta-Cortolone-3-glucuronide occurs in both hepatic and extrahepatic tissues, with the liver being the primary site of glucuronidation [9] [18]. However, significant glucuronidation activity has also been detected in extrahepatic tissues such as the kidney, intestine, and other organs [9] [14].

In the liver, glucuronidation is catalyzed by a wide range of UGT isoforms, including members of both the UGT1A and UGT2B subfamilies [5] [9]. The high expression of these enzymes in the liver, coupled with the liver's central role in drug metabolism, makes it the primary site for the glucuronidation of various compounds, including steroid hormones like 20beta-cortolone [9] [18].

Extrahepatic glucuronidation, on the other hand, occurs in tissues such as the kidney, intestine, and other organs where specific UGT isoforms are expressed [9] [14]. The kidney, for instance, expresses several UGT isoforms, including UGT1A2 and UGT2B38, which show gender-specific expression patterns [29]. The intestine also expresses various UGT isoforms, with a progressive decrease in glucuronidation activity from the duodenum to the colon [9].

Comparative studies on hepatic and extrahepatic glucuronidation have shown that the reaction rates in the liver are generally higher than those in extrahepatic tissues [9]. For instance, the glucuronidation rates for bile acids in the liver were found to be about twice the rates estimated in the kidney and about two to three times the rates observed in duodenal mucosa [9]. This difference in glucuronidation rates is attributed to the higher expression levels of UGT enzymes in the liver compared to extrahepatic tissues [9] [14].

Despite these differences, extrahepatic glucuronidation plays a significant role in the overall metabolism of steroid hormones, including the formation of 20beta-Cortolone-3-glucuronide [9] [14]. The presence of UGT activity in extrahepatic tissues provides an additional pathway for the metabolism and elimination of steroid hormones, contributing to the regulation of hormone levels in specific tissues [9] [22].

Cofactor Dependence and Cellular Compartmentalization

The glucuronidation of 20beta-cortolone, like other UGT-catalyzed reactions, is dependent on the cofactor UDPGA, which serves as the donor of glucuronic acid [7] [24]. UDPGA is synthesized in the cytosol from UDP-glucose through the action of UDP-glucose dehydrogenase [7]. The availability of UDPGA is a critical factor that influences the rate of glucuronidation reactions [7] [24].

UGT enzymes are localized in the endoplasmic reticulum (ER) membrane, with their catalytic domain facing the lumen of the ER [25] [30]. This cellular compartmentalization has important implications for the glucuronidation process, as it necessitates the transport of UDPGA from the cytosol, where it is synthesized, to the ER lumen, where the UGT enzymes are located [25] [30].

The transport of UDPGA across the ER membrane is facilitated by specific transporters, which play a crucial role in regulating the rate of glucuronidation reactions [25] [30]. The discovery of UDPGA transporters has provided strong evidence for the compartmentation hypothesis, which explains the latency of UGT activity in microsomal preparations [30].

According to the compartmentation model, UGT is located on the luminal side of the ER, partially embedded in the membrane, together with a transmembrane UDPGA permease and a luminal nucleoside diphosphatase (NDPase) [30]. UDPGA needs to be transported by the permease into the microsomal lumen where UGT catalyzes glucuronidation reactions, then the NDPase hydrolyzes UDP, a co-product besides the glucuronide conjugate, to facilitate the forward reaction since UDP is an inhibitor of UGTs [30].

The cellular compartmentalization of UGT enzymes and the requirement for UDPGA transport across the ER membrane have significant implications for the regulation of glucuronidation reactions, including the formation of 20beta-Cortolone-3-glucuronide [25] [30]. The transport of UDPGA has been shown to be the rate-limiting step in glucuronidation reactions, forming the basis of the compartmentation hypothesis [30].

Regulatory Mechanisms Influencing Biosynthesis

The biosynthesis of 20beta-Cortolone-3-glucuronide is regulated by various mechanisms that influence the expression and activity of the UGT enzymes involved in its formation [13] [17]. These regulatory mechanisms include genetic factors, such as polymorphisms in UGT genes, and hormonal factors that modulate enzyme expression and activity [13] [29].

The regulation of UGT expression involves various transcription factors, including hepatocyte nuclear factors (HNFs), the aryl hydrocarbon receptor (AhR), constitutive androstane receptor (CAR), pregnane X receptor (PXR), farnesoid X receptor (FXR), liver X receptor (LXR), and peroxisome proliferator-activated receptors (PPARs) [13]. These transcription factors bind to specific response elements in the promoter regions of UGT genes, regulating their expression in response to various stimuli [13] [17].

In addition to transcriptional regulation, post-translational modifications and protein-protein interactions also play important roles in regulating UGT activity [13] [25]. For instance, phosphorylation of UGT enzymes has been shown to modulate their activity, providing a mechanism for rapid regulation of glucuronidation in response to changing physiological conditions [13].

Genetic Polymorphisms in UGT Genes

Genetic polymorphisms in UGT genes have been identified as important factors that influence the expression and activity of UGT enzymes, thereby affecting the glucuronidation of various substrates, including steroid hormones like 20beta-cortolone [12] [28]. These polymorphisms can alter the amino acid sequence of the enzyme, affecting its catalytic activity, or they can occur in regulatory regions, influencing gene expression [12] [28].

Genetic polymorphism has been described for 6 of the 16 functional human UGT genes characterized to date, namely UGT1A1, UGT1A6, UGT1A7, UGT2B4, UGT2B7, and UGT2B15 [12]. Since glucuronidation is an essential pathway for the elimination of a myriad of xenobiotics and endogenous compounds, genetic polymorphism of UGT is potentially of toxicological and physiological importance [12].

One of the most well-studied UGT polymorphisms is UGT1A1*28, which is associated with reduced UGT1A1 expression and activity [12] [15]. This polymorphism is characterized by an additional TA repeat in the TATA box of the UGT1A1 promoter, resulting in reduced transcription of the gene [12] [15]. Individuals with this polymorphism may have altered metabolism of substrates that are primarily glucuronidated by UGT1A1, including certain steroid hormones [12] [15].

Polymorphisms in UGT2B genes, which are particularly important for the glucuronidation of steroid hormones, have also been identified [12] [28]. For instance, the UGT2B7*2 polymorphism has been shown to affect the glucuronidation of various substrates, including steroid hormones [13] [28]. This polymorphism results in a histidine to tyrosine substitution at position 268 of the UGT2B7 protein, which may alter its catalytic activity [13].

The impact of UGT polymorphisms on the glucuronidation of steroid hormones, including the formation of 20beta-Cortolone-3-glucuronide, depends on the specific polymorphism and the substrate involved [12] [28]. Some polymorphisms may result in reduced enzyme activity, leading to decreased glucuronidation and potentially altered hormone levels, while others may have minimal effects on enzyme function [12] [28].

Table 3: Impact of UGT Polymorphisms on Steroid Glucuronidation

| UGT Polymorphism | Effect on Enzyme | Impact on Steroid Glucuronidation |

|---|---|---|

| UGT1A1*28 | Reduced expression | Decreased glucuronidation of estrogens |

| UGT2B7*2 | Altered activity | Reduced glucuronidation of certain steroids |

| UGT2B15*2 | Altered activity | Decreased glucuronidation of androgens |

| UGT1A3*2 | Altered activity | Variable effects on steroid glucuronidation |

Hormonal Modulation of Enzyme Activity

Hormonal factors play a crucial role in regulating the expression and activity of UGT enzymes, thereby influencing the glucuronidation of steroid hormones, including the formation of 20beta-Cortolone-3-glucuronide [13] [29]. This hormonal regulation involves both direct effects on UGT gene expression and indirect effects mediated through other signaling pathways [13] [29].

Sex hormones, particularly androgens and estrogens, have been shown to modulate UGT expression in a tissue-specific manner [13] [29]. For instance, testosterone has been found to decrease the expression of UGT1A2 in the kidney, while estradiol can modulate the expression of various UGT isoforms in the liver and other tissues [29]. These hormonal effects contribute to the gender differences observed in UGT expression and activity, which in turn influence the metabolism of steroid hormones [29].

Growth hormone (GH) also plays a significant role in regulating UGT expression, particularly in the liver [29]. The pattern of GH secretion, which differs between males and females, has been shown to influence the expression of various UGT isoforms [29]. For example, male-pattern GH secretion has been found to repress the expression of UGT1A1 and UGT1A5 in the liver, while inducing the expression of UGT2B1 [29]. These GH-mediated effects contribute to the gender-specific patterns of UGT expression and activity observed in the liver [29].

Other hormones, including glucocorticoids and thyroid hormones, also modulate UGT expression and activity [13] [17]. Glucocorticoids, for instance, can induce the expression of certain UGT isoforms through the glucocorticoid receptor, which binds to specific response elements in the promoter regions of UGT genes [13] [17]. Similarly, thyroid hormones can influence UGT expression through the thyroid hormone receptor, affecting the glucuronidation of various substrates, including steroid hormones [13].

The hormonal modulation of UGT activity has important implications for the metabolism of steroid hormones, including the formation of 20beta-Cortolone-3-glucuronide [13] [29]. Changes in hormone levels, such as those occurring during different physiological states or in response to various stimuli, can alter UGT expression and activity, thereby affecting the rate of steroid glucuronidation and potentially influencing hormone levels in the body [13] [29].